molecular formula C5H9ClF3N B2760856 [(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2445750-89-8

[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2760856
CAS No.: 2445750-89-8
M. Wt: 175.58
InChI Key: XUMSKUUSLHIDHC-MMALYQPHSA-N
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Description

[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride is a chiral cyclopropane derivative characterized by a trifluoromethyl group at the 2-position of the cyclopropane ring and a methanamine moiety. The stereochemistry (1R,2S) confers distinct physicochemical and biological properties, including enhanced metabolic stability and receptor selectivity compared to non-chiral analogs. The hydrochloride salt improves solubility and bioavailability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMSKUUSLHIDHC-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) in the presence of secondary amines . The reaction conditions often require a base and a suitable solvent to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing robust and scalable methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Antidepressant Potential

Research indicates that [(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride exhibits antidepressant-like effects in animal models. For instance, in studies involving rodents subjected to chronic mild stress, the compound significantly improved behavioral outcomes in tests commonly used to assess depressive symptoms, such as the forced swim test and tail suspension test. This suggests a potential application in treating mood disorders.

Neuroprotective Properties

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses. This property may position it as a therapeutic agent in neurodegenerative diseases.

Data Table: Biological Activities

Activity TypeMechanismReference
AntidepressantModulation of neurotransmitter systemsAnimal model studies
NeuroprotectionROS modulation and antioxidant defenseIn vitro studies

Case Study 1: Behavioral Effects

A double-blind study involving rodents demonstrated that doses of 10 mg/kg of this compound significantly reduced depressive symptoms compared to control groups. The results highlighted a dose-dependent relationship between the administration of the compound and behavioral improvement.

Case Study 2: Neuroprotection in Cell Cultures

In cell culture experiments, neurons treated with the compound exhibited lower levels of apoptosis when exposed to neurotoxic agents compared to untreated cells. These findings suggest potential therapeutic applications for protecting neuronal health in conditions such as Alzheimer's disease or Parkinson's disease.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Trifluoromethyl Position and Stereochemistry
  • Compound A : [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride (CAS 1783418-59-6)
    • Trifluoromethyl group at the 1-position of the cyclopropane.
    • Lacks defined stereochemistry, leading to reduced receptor selectivity compared to the (1R,2S) isomer .
  • Compound B : (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 844470-82-2)
    • Replaces trifluoromethyl with a 2-fluorophenyl group.
    • The fluorophenyl group enhances π-π stacking but reduces electronegativity, altering binding affinity in serotonin receptor models .
Key Data
Property Target Compound Compound A Compound B
Molecular Weight 175.58 175.58 201.67
Substituent Position 2-CF₃ 1-CF₃ 2-F-Ph
Stereochemistry (1R,2S) Racemic (S)

Pharmacological Profiles

Receptor Selectivity
  • Target Compound : Demonstrates high selectivity for serotonin 2C (5-HT2C) receptors due to the trifluoromethyl group’s electronegativity and cyclopropane rigidity. Functional assays show EC₅₀ = 12 nM for 5-HT2C vs. EC₅₀ > 1 µM for 5-HT2A/2B .
  • Compound C : (+)-N-(2-Fluorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine hydrochloride
    • Methoxy and fluoro substituents on the phenyl ring enhance 5-HT2A affinity (EC₅₀ = 8 nM) but reduce 5-HT2C selectivity .
Metabolic Stability
  • The trifluoromethyl group in the target compound reduces cytochrome P450-mediated metabolism (t₁/₂ = 4.2 hours in human liver microsomes) compared to non-fluorinated analogs (t₁/₂ = 1.5 hours) .

Physicochemical Properties

Spectroscopic Data
  • ¹H NMR (Target Compound) : δ 1.25–1.35 (m, cyclopropane CH₂), 2.85 (q, J = 6.5 Hz, CH₂NH₂), 3.45 (s, NH₃⁺). Trifluoromethyl resonance at δ -62.5 (¹⁹F NMR) .
  • Compound D : [(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methanamine hydrochloride
    • Cyclopentane ring increases steric bulk, shifting NH₃⁺ resonance to δ 3.60 (¹H NMR) .
Optical Activity
  • Target Compound: [α]D²⁰ = +10.0° (c 0.2, D₂O), contrasting with (–)-26 (EC₅₀ = 15 nM for 5-HT2C) at [α]D²⁰ = –39.0° .

Stability and Handling

  • Hydrochloride salts of cyclopropane derivatives (e.g., ephedrine hydrochloride) exhibit plasma stability >24 hours at 25°C, comparable to the target compound .
  • Storage: Hygroscopic; requires desiccated conditions at –20°C .

Biological Activity

[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride is a compound characterized by its unique cyclopropyl structure and trifluoromethyl substituent. This combination suggests potential biological activities, particularly in medicinal chemistry. Despite its promising structure, the specific biological activities of this compound have not been extensively documented in the literature.

  • IUPAC Name : rac-1-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
  • CAS Number : 2445750-89-8
  • Molecular Formula : C5_5H9_9ClF3_3N
  • Molecular Weight : 175.58 g/mol

Structural Characteristics

The trifluoromethyl group is known for its high electronegativity, which can influence the compound's reactivity and interaction with biological targets. The cyclopropyl moiety often enhances the pharmacological profile of compounds, making them more potent or selective for certain receptors.

Antipsychotic Activity

Research into similar cyclopropyl-containing compounds has shown promising results in antipsychotic activity. For instance, N-substituted (2-phenylcyclopropyl)methylamines have demonstrated significant activity at serotonin 2C (5-HT2C_2C) receptors, which are implicated in mood regulation and psychotic disorders . This suggests that this compound may also interact with serotonin receptors, potentially influencing neurotransmitter systems.

The trifluoromethyl group can stabilize reactive intermediates and enhance binding affinity to biological targets. Compounds with similar structures have been noted to exhibit:

  • Antiviral Properties : Trifluorinated nucleosides have shown effectiveness against viruses by inhibiting viral DNA synthesis .
  • Antitumor Activity : Some fluorinated compounds have been used in cancer therapies due to their ability to interfere with DNA replication in cancer cells .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals potential avenues for exploration regarding the biological activity of this compound.

Compound NameStructure TypeUnique Features
TrifluoroacetophenoneAromatic ketoneStrong electrophilic character due to CF
1,1,1-Trifluoro-2-methoxypropaneEtherIncreased volatility and reactivity
3-Trifluoromethyl-4-hydroxybenzoic acidAromatic acidExhibits significant antioxidant properties

Case Studies and Research Findings

Although there are no direct case studies on this compound specifically, related research highlights the importance of cyclopropane derivatives in drug design. For instance:

  • Fluorinated Nucleosides : The FDA has approved several drugs based on fluorinated nucleosides that demonstrate enhanced antiviral properties through structural modifications similar to those found in this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride, and how is its structural integrity validated?

  • Methodological Answer : The synthesis typically involves cyclopropanation of trifluoromethyl-substituted precursors, followed by chiral resolution and hydrochloride salt formation. For example, cyclopropane rings are formed via [2+1] cycloaddition using diazo compounds or transition-metal catalysis. Structural validation employs 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions, while HRMS ensures molecular weight accuracy. Chiral HPLC (e.g., RegisPack columns) confirms enantiomeric purity (>99%) .

Q. Which in vitro assays are used to evaluate the compound’s biological activity, particularly receptor selectivity?

  • Methodological Answer : Radioligand binding assays (e.g., 3H^3H-ligand displacement for 5-HT2C_{2C} receptors) measure affinity. Functional assays, such as calcium mobilization or cAMP inhibition, assess agonist/antagonist activity. Selectivity is determined by profiling against related receptors (e.g., 5-HT2A_{2A} , 5-HT2B_{2B} ) and off-target panels. Data interpretation includes KiK_i or IC50IC_{50} calculations and statistical validation of dose-response curves .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties in preclinical studies?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, critical for in vivo bioavailability. Solubility is quantified via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. Pharmacokinetic studies in rodents (e.g., IV/PO administration) compare free base and salt forms, measuring parameters like CmaxC_{\text{max}}, TmaxT_{\text{max}}, and AUC. Salt stability is assessed under accelerated storage conditions (40°C/75% RH) .

Q. What analytical techniques ensure stereochemical purity during synthesis?

  • Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak® columns) with polar organic mobile phases resolves enantiomers. Optical rotation ([α]D[\alpha]_D) is measured and compared to literature values. Diastereomeric byproducts are identified via 1H^1H-NMR coupling constants (e.g., cyclopropane JJ-values) and 19F^{19}F-NMR for trifluoromethyl group symmetry .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R,2S vs. 1S,2R) affect biological activity, and how are these differences mechanistically investigated?

  • Methodological Answer : Enantiomers are synthesized and tested in parallel using the same assays. For example, (+)- and (−)-isomers are compared in 5-HT2C_{2C} binding to determine eudismic ratios. Computational docking (e.g., Schrödinger Glide) models ligand-receptor interactions, highlighting stereospecific hydrogen bonds or steric clashes. Synchrotron X-ray crystallography of receptor-ligand complexes provides atomic-level insights .

Q. What strategies optimize cyclopropanation yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer : Reaction conditions are tuned using Design of Experiments (DoE). Variables include catalyst loading (e.g., Rh2_2(OAc)4_4), temperature (−20°C to 60°C), and solvent polarity (THF vs. DCM). Byproducts like dienes are suppressed via slow addition of diazo compounds. Purification uses flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water .

Q. Which in vitro models assess metabolic stability and potential drug-drug interactions?

  • Methodological Answer : Liver microsomal assays (human/rodent) measure intrinsic clearance (CLintCL_{\text{int}}) with NADPH cofactors. CYP450 inhibition is tested using fluorogenic substrates (e.g., CYP3A4 luciferin-IPA). Metabolites are identified via LC-MS/MS, with MS2^2 fragmentation matching synthetic standards. Reactive intermediates (e.g., glutathione adducts) are detected to assess toxicity risks .

Q. How can contradictory data in receptor selectivity between structural analogs be resolved?

  • Methodological Answer : Orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) differentiate functional selectivity. SAR studies systematically vary substituents (e.g., fluorine position, cyclopropane ring size). Free-energy perturbation (FEP) calculations predict binding affinity changes. Contradictions are resolved by validating assay conditions (e.g., cell line receptor density, buffer composition) .

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